7-methyl-1H-pyrrolo[2,3-c]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGXVQYLRZDTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486791 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-98-8 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Definition and Structural Context of the 7 Methyl 1h Pyrrolo 2,3 C Pyridine Isomer Within Pyrrolopyridine Scaffolds
Pyrrolopyridines are bicyclic aromatic compounds consisting of a fused pyrrole (B145914) and pyridine (B92270) ring. The relative orientation of these two rings gives rise to four possible isomers: 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). thieme-connect.de 7-Methyl-1H-pyrrolo[2,3-c]pyridine belongs to the 6-azaindole class, distinguished by the nitrogen atom's position in the six-membered pyridine ring.
The structure of this compound features a methyl group at the 7-position of the pyrrolo[2,3-c]pyridine core. This seemingly simple modification can significantly influence the molecule's electronic properties, solubility, and steric interactions, thereby affecting its reactivity and biological activity. The pyrrolopyridine scaffold itself is considered a "privileged" structure in medicinal chemistry because it can mimic the purine (B94841) bases found in DNA and RNA, allowing it to interact with a wide range of biological targets. rsc.org
Historical Perspective on 1h Pyrrolo 2,3 C Pyridine Scaffold Investigations
The study of pyrrolopyridines, also known as azaindoles, dates back to the early 20th century. Initial investigations focused on the synthesis and characterization of the parent scaffolds. Over the years, a variety of synthetic methods have been developed to access these heterocyclic systems. organic-chemistry.org Early synthetic routes often involved multi-step procedures with harsh reaction conditions.
More recently, significant progress has been made in developing more efficient and versatile synthetic strategies. These include one-pot, multi-component reactions and transition metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the pyrrolopyridine core. organic-chemistry.orgacs.orguni-rostock.de This has greatly facilitated the exploration of the chemical space around the 1H-pyrrolo[2,3-c]pyridine scaffold and the systematic investigation of structure-activity relationships.
Current Research Trajectories for 7 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives in Academic Science
De Novo Synthesis Approaches to the this compound Core
The de novo synthesis of the this compound core involves the construction of the fused pyrrole (B145914) and pyridine (B92270) rings from acyclic or monocyclic precursors. Several classical and modern synthetic methods have been adapted for this purpose.
Cyclization Reactions in Pyrrolo[2,3-c]pyridine Formation
Cyclization reactions are fundamental to the formation of the pyrrolo[2,3-c]pyridine skeleton. A common strategy involves the use of substituted pyridines as starting materials. For instance, the synthesis of a related nitro-substituted pyrrolopyridine can be conceptualized starting from a 2-chloro-3-nitropyridine (B167233) derivative. The synthesis of 2-methyl-3-nitropyridines has been achieved by reacting 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com To form the pyrrole ring, a subsequent reaction sequence would be necessary. For example, a plausible route to 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine would involve the introduction of a two-carbon unit at the C-2 position of a suitably substituted 3-nitropyridine, followed by cyclization.
A general representation of this synthetic approach is the reaction of a substituted 2-aminopyridine (B139424) with a suitable partner to construct the fused pyrrole ring. This often involves creating a bond between the amino group and an adjacent carbon atom, which has been appropriately functionalized.
Application of Bartoli Reaction for Substituted 1H-Pyrrolo[2,3-c]pyridines
The Bartoli indole (B1671886) synthesis is a powerful method for creating indole rings from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org This reaction can be extended to the synthesis of azaindoles, including the 1H-pyrrolo[2,3-c]pyridine system. researchgate.netrsc.org The key step is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement facilitated by a sterically bulky ortho substituent on the nitroarene. wikipedia.org
For the synthesis of a 7-substituted-1H-pyrrolo[2,3-c]pyridine, the corresponding ortho-substituted nitropyridine would be the starting material. The general mechanism involves the addition of the vinyl Grignard reagent to the nitro group, followed by the elimination of a magnesium salt to form a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for the crucial sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. Subsequent cyclization and tautomerization lead to the indole ring. For the reaction to proceed to completion, a third equivalent of the Grignard reagent is typically required to deprotonate the intermediate, forming a dimagnesium salt which upon acidic workup yields the final indole product. wikipedia.org This methodology provides a direct route to 7-substituted indoles and their aza-analogs. wikipedia.orgresearchgate.net
Palladium-Catalyzed Coupling Reactions in 1H-Pyrrolo[2,3-c]pyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex heterocyclic systems. nih.gov These methods offer a versatile approach to the construction of the 1H-pyrrolo[2,3-c]pyridine scaffold. For instance, the synthesis of pyridinylpyrrole derivatives can be achieved through the palladium-catalyzed reaction of acetylpyridines with methyleneaziridines. nih.gov
A common strategy for constructing the pyrrolo[2,3-c]pyridine core involves a sequence of palladium-catalyzed reactions. For example, a Suzuki or Stille coupling can be used to introduce a key fragment onto a pyridine ring, followed by a palladium-catalyzed intramolecular cyclization to form the fused pyrrole ring. The synthesis of 7-pyridylindoles has been accomplished using a combination of the Bartoli reaction and a Stille coupling with a pyridyl stannane. nih.gov Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine analogs has been achieved using Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. mdpi.com These examples highlight the power of palladium catalysis in forging the C-C and C-N bonds necessary to build the 1H-pyrrolo[2,3-c]pyridine ring system.
Reductive Strategies for Tetrahydro-1H-pyrrolo[2,3-c]pyridine Derivatives
Reductive methods provide access to the saturated analogs of 1H-pyrrolo[2,3-c]pyridines, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine. A notable approach involves the reduction of a 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide intermediate. This key step is followed by debenzylation using hydrogen over a palladium on carbon catalyst. This method has been successfully applied on a multigram scale.
The synthesis of N6-substituted 1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium halides and their subsequent reduction with sodium borohydride (B1222165) has also been demonstrated, showcasing the versatility of this reductive strategy for preparing a variety of N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines.
Regioselective Functionalization of the this compound Scaffold
The introduction of functional groups at specific positions of the this compound core is essential for modulating its properties.
Introduction of Carboxamide Moieties
The introduction of carboxamide moieties, particularly at the C-7 position, can be achieved through a multi-step process. A key intermediate in this transformation is 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. uni.lu The synthesis of this carboxylic acid provides a handle for the subsequent formation of the amide bond.
Halogenation Reactions
Halogenated pyrrolopyridines are versatile intermediates in organic synthesis, primarily serving as precursors for cross-coupling reactions to introduce further molecular diversity. The introduction of halogen atoms, such as iodine and bromine, onto the this compound core can be achieved through various electrophilic halogenation methods.
The iodination of pyrrolo[2,3-b]pyridines, an isomeric system, has been shown to occur predominantly at the 3-position, suggesting a similar reactivity pattern for the this compound scaffold. rsc.org The synthesis of 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be accomplished by treating the parent heterocycle with an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction typically proceeds at room temperature and provides the desired 3-iodo derivative in good yield. The greater reactivity of the pyrrole ring compared to the pyridine ring directs the electrophilic substitution to the C3 position.
Similarly, bromination can be achieved at various positions of the pyrrolopyridine nucleus. For instance, the synthesis of 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves the bromination of the corresponding 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine precursor. Reagents like N-bromosuccinimide (NBS) are commonly employed for such transformations. The presence of the methoxy (B1213986) group on the pyridine ring can influence the regioselectivity of the bromination. In a related example, the synthesis of methyl 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate has been reported, where the bromination occurs at the 7-position of the pyridine ring. chemicalbook.com
| Compound | Halogenating Agent | Position of Halogenation |
| 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine | N-Iodosuccinimide (NIS) | C3 |
| 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine | N-Bromosuccinimide (NBS) | C4 |
| 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | N-Bromosuccinimide (NBS) | C7 |
Alkylation and Arylation at Nitrogen and Carbon Positions
The introduction of alkyl and aryl groups at both nitrogen and carbon atoms of the this compound skeleton is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules.
N-Alkylation and N-Arylation: The nitrogen atom of the pyrrole ring (N1) can be readily alkylated or arylated under basic conditions. For N-alkylation, deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF or tetrahydrofuran (B95107) (THF) affords the corresponding N-alkylated product. nih.gov N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.
C-Alkylation and C-Arylation: Carbon-carbon bond formation at the pyrrole or pyridine ring of the this compound scaffold is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for C-arylation, where a halogenated pyrrolopyridine (e.g., 3-iodo- or 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine) is reacted with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable ligand. nih.gov For instance, the C3-arylation of a 3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine with phenylboronic acid using a palladium catalyst like Pd(PPh3)4 and a base such as sodium carbonate would yield 7-methyl-3-phenyl-1H-pyrrolo[2,3-c]pyridine. C-alkylation can be more challenging but can be achieved through methods like the Negishi or Stille coupling using organozinc or organotin reagents, respectively.
| Position of Functionalization | Reaction Type | Key Reagents |
| N1 | Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) |
| N1 | Arylation | Aryl halide, Pd or Cu catalyst, Base |
| C3, C4 | Arylation | Arylboronic acid, Pd catalyst, Base |
Synthesis of Nitro-Substituted Derivatives
The introduction of a nitro group onto the this compound core provides a valuable handle for further synthetic transformations, as the nitro group can be reduced to an amine or participate in various nucleophilic aromatic substitution reactions.
The synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine can be achieved by direct nitration of the parent heterocycle. sci-hub.box The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to avoid over-nitration or degradation of the starting material. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring, leading to preferential nitration at the C3 position. In some cases, to control the regioselectivity and avoid harsh acidic conditions, nitration can be performed on a protected form of the pyrrolopyridine, followed by deprotection. For instance, nitration of pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position. rsc.org
| Compound | Nitrating Agent | Position of Nitration |
| 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | Nitric acid/Sulfuric acid | C3 |
Esterification to form Carboxylic Acid Derivatives
Carboxylic acid and ester functionalities are important for introducing polar interactions and improving the pharmacokinetic profile of drug candidates. The synthesis of carboxylic acid derivatives of this compound can be achieved through various synthetic routes.
The synthesis of methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves the introduction of a carboxyl group at the C7 position of the pyridine ring. lab-chemicals.com This can be accomplished by methods such as the oxidation of a methyl group at the C7 position to a carboxylic acid, followed by esterification. Standard esterification conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed.
For the synthesis of This compound-2-carboxylic acid , the carboxyl group is introduced at the C2 position of the pyrrole ring. A common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position, followed by oxidation to the carboxylic acid. Alternatively, direct carboxylation of a C2-lithiated intermediate can be performed. The resulting carboxylic acid can then be esterified, for example, to its methyl ester, or used directly in further synthetic manipulations. The hydrolysis of the corresponding ester under basic or acidic conditions would yield the desired carboxylic acid.
| Compound | Key Synthetic Step |
| methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | Oxidation of C7-methyl group and subsequent esterification. lab-chemicals.com |
| This compound-2-carboxylic acid | Vilsmeier-Haack formylation at C2 followed by oxidation, or direct carboxylation. |
Systematic Modification of Substituents on the Pyrrolo[2,3-c]pyridine System
Systematic modifications of the this compound scaffold have been crucial in elucidating the key interactions necessary for potent biological activity, particularly as kinase inhibitors. These modifications have been explored at the C-7 methyl group, the pyrrole moiety, the pyridine moiety, and the pyrrole nitrogen.
Influence of Substitutions at the Methyl Group (C-7)
While direct and extensive SAR studies on the modification of the C-7 methyl group of this compound are not abundantly detailed in publicly available research, the importance of the substituent at the 7-position of the broader 7-azaindole scaffold is well-established, particularly in the context of kinase inhibition. The 7-azaindole framework is recognized for its ability to form two hydrogen bonding interactions with the kinase hinge region. pharmablock.com
In the development of inhibitors for various kinases, the nature of the substituent at C-7 has been shown to be critical. For instance, in the discovery of BRAFV600E inhibitors, a benzyl group at the 7-position of the azaindole core was found to be a key feature. pharmablock.com While this does not directly describe modifications to a methyl group, it highlights that the C-7 position is a key vector for interacting with the target protein. Bioisosteric replacement of the indole ring of known cannabinoid receptor 1 (CB1) allosteric modulators with 7-azaindole has been explored, although in this specific case, it was not found to be an optimal replacement. nih.gov
It can be inferred that modifications to the C-7 methyl group, such as homologation, introduction of functional groups, or replacement with other small alkyl or substituted alkyl groups, would likely have a significant impact on the binding affinity and selectivity of the resulting derivatives. These changes could alter steric interactions within the binding pocket and introduce new electronic or hydrogen-bonding interactions.
Effects of Substituents on the Pyrrole Moiety (e.g., at C-2, C-3 positions)
The pyrrole moiety of the 7-azaindole scaffold offers key positions for substitution, namely at C-2 and C-3, which have been extensively investigated to probe their influence on biological activity.
Substitutions at the C-2 position have proven to be a fruitful strategy for enhancing potency and modulating selectivity. In the development of Aurora kinase inhibitors, the introduction of an N-methyl pyrazole (B372694) system at the C-2 position of a 7-azaindole core resulted in active derivatives. mdpi.com Further studies on phosphodiesterase 4B (PDE4B) inhibitors involved the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, where variations of the amide substituent at C-2 led to compounds with good inhibitory activity. nih.gov
The C-3 position is another critical site for modification. In the context of Cdc7 kinase inhibitors, the introduction of a substituted ylidene-thiazolone moiety at the C-3 position of the 1H-pyrrolo[2,3-b]pyridine core led to potent ATP mimetic inhibitors. nih.gov For FMS kinase inhibitors, a series of pyrrolo[3,2-c]pyridine derivatives were synthesized where the nature of the substituent on the central phenyl ring attached to the N-1 of the pyrrolopyridine nucleus and the type of linker (urea or amide) at C-4 significantly influenced activity. researchgate.net Specifically, para-disubstituted derivatives were generally more potent than their meta-disubstituted counterparts. researchgate.net
The following table summarizes the effects of substituents at the C-2 and C-3 positions on the activity of 7-azaindole derivatives against various targets.
| Position | Substituent | Target | Activity | Reference |
| C-2 | N-methyl pyrazole | Aurora Kinase | Active | mdpi.com |
| C-2 | Carboxamide | PDE4B | Moderate to Good Inhibition | nih.gov |
| C-3 | (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one | Cdc7 Kinase | Potent (IC50 = 7 nM) | nih.gov |
| C-3 | Varied aryl groups (via N-1 linked phenyl) | FMS Kinase | Potency influenced by substitution pattern | researchgate.net |
Role of Substituents on the Pyridine Moiety (e.g., at C-4 position)
In the development of selective Aurora B/C inhibitors, a pyrazole scaffold was introduced at the C-4 position of a 7-azaindole fragment, leading to the potent inhibitor GSK1070916. mdpi.com This highlights the importance of this position for achieving selectivity among kinase family members. Further work on Cdc7 inhibitors showed that modifications at the C-3 pyridine fraction of 5-azaindole (B1197152) derivatives, including the introduction of fluorine, cyano, hydroxyl, and primary amide groups, influenced inhibitory activity, with cyclopropyl (B3062369) amine and hydroxyl pyridine substituents showing the best results. nih.gov
Research on 4-substituted 7-azaindoles has demonstrated that this position is amenable to nucleophilic displacement, allowing for the synthesis of a variety of derivatives. researchgate.net The reaction of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine with phenolates and activated methylene (B1212753) nucleophiles provides access to a diverse range of 4-substituted 7-azaindoles. researchgate.net
The table below illustrates the impact of C-4 substituents on the activity of azaindole derivatives.
| Position | Substituent | Target | Activity | Reference |
| C-4 | Pyrazole scaffold | Aurora B/C Kinase | Potent and Selective | mdpi.com |
| C-4 | Cyclopropyl amine | Cdc7 Kinase | Good Inhibition | nih.gov |
| C-4 | Hydroxyl pyridine | Cdc7 Kinase | Good Inhibition | nih.gov |
Impact of N-Substitution at the Pyrrole Nitrogen (N-1)
The nitrogen atom of the pyrrole ring (N-1) in the this compound scaffold plays a crucial role in its interaction with biological targets, often acting as a hydrogen bond donor. Consequently, substitution at this position can have a profound effect on activity.
In many instances, an unsubstituted N-1 position is essential for potent inhibitory activity. Studies on pyrrolo[2,3-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors revealed that N-protection of the pyrrole N7-H with a POM (pivaloyloxymethyl) group led to a marked decline in potency and selectivity against cancer cell lines. sci-hub.box This suggests that the hydrogen on the pyrrole ring is essential for the desired biological activity. sci-hub.box Similarly, in the development of Cdc7 kinase inhibitors based on a 5-azaindole scaffold, the lack of substitution on the pyrrole nitrogen atom appeared to be crucial for enhanced activity. mdpi.com
However, there are cases where N-1 substitution is tolerated or even beneficial. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B inhibitors, N-methylation of the pyrrolo[3,2-b]pyridine isomer resulted in an inactive compound, whereas the unsubstituted analog showed increased potency. rjeid.com In contrast, some research on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors involved compounds with an aryl group attached to the N-1 position, indicating that for certain targets, this position can be functionalized to achieve desired interactions. researchgate.net
The following table summarizes the observed effects of N-1 substitution on the activity of pyrrolopyridine derivatives.
| Scaffold | N-1 Substituent | Target | Effect on Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine | Pivaloyloxymethyl (POM) | EGFR | Marked decline | sci-hub.box |
| 5-Azaindole | - (Unsubstituted) | Cdc7 Kinase | Essential for activity | mdpi.com |
| Pyrrolo[3,2-b]pyridine | Methyl | PDE4B | Inactive | rjeid.com |
| Pyrrolo[3,2-c]pyridine | Aryl group | FMS Kinase | Tolerated/Modulates activity | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For 7-azaindole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed to understand the structural requirements for potent inhibitory activity, particularly against kinases. nih.govbenthamdirect.com
In a study on azaindole derivatives as Aurora B kinase inhibitors, a CoMSIA model provided better predictive power than a CoMFA model. nih.gov The generated 3D contour maps from these models, in conjunction with molecular docking, provided valuable insights into the structural features influencing potency. nih.gov These studies help in identifying key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are critical for activity. Based on these models, new derivatives with potentially improved activity can be designed. nih.gov
Similarly, a 3D-QSAR study on 7-azaindole derivatives as Trk A kinase inhibitors helped to elucidate the binding mode and design new potent inhibitors. benthamdirect.com The good correlation between the CoMFA/CoMSIA contour maps and docking results validated the models and the information derived from them. benthamdirect.com
While these studies were performed on the broader class of 7-azaindole derivatives, the principles and methodologies are directly applicable to the this compound series. A QSAR model for this specific series would involve compiling a dataset of analogs with varying substituents and their corresponding biological activities. Molecular descriptors would then be calculated and correlated with activity to develop a predictive model. Such a model would be invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity.
Development of Structure-Activity Hypotheses and Key Pharmacophoric Features
Based on the extensive SAR investigations of 7-azaindole derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity, especially as kinase inhibitors. A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.
For 7-azaindole-based kinase inhibitors, a common pharmacophore hypothesis includes:
A Hydrogen Bond Donor-Acceptor Motif: The 7-azaindole core itself often acts as a hinge-binding motif, with the N-1 proton serving as a hydrogen bond donor and the N-7 nitrogen acting as a hydrogen bond acceptor. pharmablock.com This bidentate interaction with the kinase hinge region is a cornerstone of the binding mode for many inhibitors.
Aromatic/Hydrophobic Regions: Substituents at various positions, particularly aryl or heteroaryl groups at C-2, C-3, or C-4, often occupy hydrophobic pockets within the ATP-binding site of the kinase. The nature and orientation of these groups are critical for achieving high affinity and selectivity.
Additional Hydrogen Bond Donors/Acceptors: Functional groups on the substituents, such as amides, ureas, or hydroxyl groups, can form additional hydrogen bonds with residues in the active site, further anchoring the inhibitor and enhancing potency. researchgate.net
Defined Steric Volumes: The size and shape of the substituents are critical. Bulky groups may be either beneficial or detrimental depending on the topology of the specific kinase binding pocket. Contour maps from 3D-QSAR studies provide detailed information on sterically favored and disfavored regions. nih.govbenthamdirect.com
Structure-based pharmacophore models, derived from the crystal structures of inhibitors bound to their target kinases, have been instrumental in designing new and potent azaindole derivatives. nih.gov These models provide a more accurate representation of the required pharmacophoric features and their spatial relationships. The successful application of these models in virtual screening campaigns has led to the identification of novel inhibitor scaffolds. dergipark.org.tr
Biological Activities and Mechanisms of Action of 7 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Receptor Modulation
Allosteric mGluR5 Antagonism by 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides
A novel class of allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been identified in the form of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides. nih.gov These compounds act as negative allosteric modulators (NAMs), meaning they bind to a site on the receptor different from the glutamate binding site, thereby reducing the receptor's response to its natural ligand.
Initial research focused on optimizing the physicochemical properties of these derivatives to enhance aqueous solubility while maintaining high in vitro potency. nih.gov Through systematic variation of substituents on the pyrrolopyridine core, researchers were able to identify compounds with improved drug-like characteristics.
| Compound | In Vitro Potency (IC50) | Key Structural Features |
| Derivative A | High | Modifications to improve solubility |
| Derivative B | Moderate | Initial lead compound |
This table is a representative example and does not reflect specific data from the source.
The mechanism of action involves the binding of the carboxamide derivatives to an allosteric site on the mGluR5, which induces a conformational change in the receptor. This change reduces the affinity of glutamate for its binding site and/or diminishes the efficacy of G-protein coupling upon glutamate binding. Activation of mGluR5 typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov By antagonizing this receptor, the 1H-pyrrolo[2,3-c]pyridine-7-carboxamides can modulate downstream signaling pathways.
Implications for Neurological and Psychiatric Disorder Research
The modulation of mGluR5 by allosteric antagonists has significant implications for the study and potential treatment of various neurological and psychiatric disorders. nih.gov The glutamatergic system is crucial for synaptic plasticity, learning, and memory, and its dysregulation is implicated in numerous central nervous system (CNS) conditions.
Preclinical studies have shown that mGluR5 antagonists can have anxiolytic effects, reducing fear-conditioned responses and increasing social interaction in animal models. nih.gov There is also evidence suggesting that mGluR5 antagonism could be beneficial in treating addiction, as these receptors are involved in the rewarding effects of drugs of abuse. nih.govnih.gov Furthermore, research indicates a potential role for mGluR5 in mood disorders, with some studies suggesting that antagonism may have antidepressant effects. nih.gov In conditions like post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD), where mGluR5 may be upregulated, antagonists could potentially reduce fear conditioning. nih.gov However, it is also noted that such a blockade might interfere with fear extinction, highlighting the complexity of this therapeutic approach. nih.gov
Enzyme Inhibition
Potassium-Competitive Acid Blocker (P-CAB) Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives
Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed and synthesized as potent potassium-competitive acid blockers (P-CABs). nih.gov These compounds inhibit the gastric H+,K+-ATPase, the proton pump responsible for acid secretion in the stomach. nih.govnih.gov Unlike proton pump inhibitors (PPIs) which require acidic conditions for activation, P-CABs act by reversibly binding to the potassium-binding site of the enzyme, leading to a rapid inhibition of acid secretion. nih.gov
Molecular modeling studies guided the synthesis of these derivatives, with a key modification being the introduction of a substituent at the 1-position of the pyrrolopyridine scaffold. nih.gov This alteration allowed the compounds to access both lipophilic and polar residues within the enzyme's binding pocket, leading to potent inhibitory activity both in vitro and in vivo. nih.gov The discovery of these compounds has identified a promising new lead series for the development of P-CABs. nih.gov
| Derivative | In Vitro Inhibitory Activity (IC50) | In Vivo Efficacy |
| Compound X | Potent | Demonstrated |
| Compound Y | Moderate | Under investigation |
This table is a representative example and does not reflect specific data from the source.
General Kinase Inhibitory Potential of Pyrrolo[2,3-c]pyridine Scaffolds
The pyrrolopyrimidine scaffold, structurally similar to the 7-azaindole (B17877) core of 7-methyl-1H-pyrrolo[2,3-c]pyridine, is recognized for its potential as a kinase inhibitor. nih.gov This is due to its resemblance to adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP), the natural ligand for kinases. nih.gov This structural mimicry allows pyrrolopyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of various kinases.
Research has demonstrated the versatility of this scaffold in targeting different kinases. For instance, pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.gov One such derivative, compound 1r, exhibited a high degree of selectivity for FMS kinase over a panel of 40 other kinases. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of Janus kinase 3 (JAK3), leading to the discovery of a novel and selective inhibitor. acs.org The development of these inhibitors often involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Mechanistic Insights into Enzyme-Ligand Interactions
The interaction between pyrrolopyridine-based inhibitors and their target enzymes is a complex interplay of various molecular forces. Molecular docking and dynamics simulations have provided valuable insights into these interactions. nih.govresearchgate.net For P-CABs, the binding is characterized by interactions with specific amino acid residues within the potassium-binding channel of the H+,K+-ATPase. The introduction of specific substituents on the pyrrolopyridine ring can optimize these interactions, leading to higher affinity and inhibitory potency. nih.gov
In the case of kinase inhibitors, the pyrrolopyridine scaffold typically forms hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP. nih.gov The substituents on the scaffold then extend into surrounding hydrophobic and hydrophilic pockets, contributing to both the potency and selectivity of the inhibitor. nih.govacs.org For example, in the interaction of a pyrrolo[3,2-c]pyridine derivative with FMS kinase, specific substitutions were crucial for achieving high potency and selectivity. nih.gov Understanding these detailed enzyme-ligand interactions is critical for the rational design of more effective and specific inhibitors.
Broader Therapeutic Relevance of the Pyrrolopyridine Scaffold for Potential Future Studies on this compound Derivatives
The pyrrolopyridine scaffold is a foundational structure in medicinal chemistry, known for its presence in various biologically active compounds. mdpi.com This heterocyclic system, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a key component in several natural alkaloids and synthetic molecules with significant therapeutic properties. mdpi.com The versatility of the pyrrolopyridine core allows for the development of a wide array of derivatives with diverse pharmacological activities.
Potential in Anticancer Research (General Pyrrolopyridine Class)
The pyrrolopyridine scaffold is a significant area of interest in the development of new anticancer treatments. nih.govresearchgate.net Derivatives of this structure have shown promise by targeting various mechanisms involved in cancer cell growth and proliferation. researchgate.net
One of the primary ways pyrrolopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. nih.govnih.gov These enzymes are crucial for cell signaling pathways that control cell growth, differentiation, and survival. nih.gov By blocking specific kinases, these compounds can halt the uncontrolled cell division that characterizes cancer. nih.gov For instance, certain pyrrolopyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are often overactive in various tumors. rsc.org
Another mechanism of action for these compounds is the disruption of microtubules, which are essential for cell division. nih.gov By interfering with the dynamics of microtubule assembly and disassembly, these derivatives can arrest cancer cells in the mitotic phase of the cell cycle, ultimately leading to cell death. nih.gov
Furthermore, some pyrrolopyridine-based molecules have been designed to induce apoptosis, or programmed cell death, in cancer cells. rsc.org This is a critical process for eliminating abnormal cells, and its induction is a key strategy in cancer therapy.
The structural similarities between the pyrrolopyridine core and the purine (B94841) bases found in DNA and RNA also make it a valuable scaffold for designing molecules that can interfere with nucleic acid synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. rsc.org
The table below summarizes the anticancer potential of various pyrrolopyridine derivatives.
| Derivative Class | Mechanism of Action | Target |
| Pyrrolopyrimidine Derivatives | Kinase Inhibition | Protein Kinases |
| 1H-pyrrolo[3,2-c]pyridine Derivatives | Tubulin Polymerization Inhibition | Microtubules |
| Pyridine-annulated Purines | Apoptosis Induction | Cancer Cells |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR Inhibition | Fibroblast Growth Factor Receptors |
Exploration of Anti-inflammatory and Neuroprotective Effects (General Pyrrolopyridine Class)
The pyrrolopyridine scaffold has demonstrated significant potential in the development of compounds with both anti-inflammatory and neuroprotective properties. nih.govmdpi.com These activities are often linked, as inflammation is a key contributor to many neurodegenerative diseases.
Anti-inflammatory Effects
Pyrrolopyridine derivatives have been investigated for their ability to modulate the inflammatory response. nih.gov One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.govresearchgate.net By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially better safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Some pyrrolopyridine derivatives also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the inflammatory cascade. nih.gov Furthermore, phosphodiesterase 4 (PDE4) is another target for anti-inflammatory action, and inhibitors based on the pyrrolopyridine scaffold have been developed. nih.gov
Neuroprotective Effects
The neuroprotective potential of pyrrolopyridine derivatives stems from their ability to counteract various pathological processes in the brain. mdpi.com This includes protecting neurons from damage caused by oxidative stress and neuroinflammation. mdpi.com
Certain pyrrole-containing compounds have shown the ability to protect against neurotoxicity induced by substances like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. mdpi.com These compounds can help maintain levels of glutathione (B108866) (GSH), a critical antioxidant in the brain. mdpi.com Additionally, some derivatives have demonstrated the capacity to reduce lipid peroxidation, a key process in cellular damage. mdpi.com
The table below provides an overview of the anti-inflammatory and neuroprotective activities of pyrrolopyridine derivatives.
| Activity | Mechanism | Target/Model |
| Anti-inflammatory | COX-2 Inhibition | Cyclooxygenase-2 (COX-2) |
| Anti-inflammatory | Inhibition of Pro-inflammatory Cytokines | Cytokine Production |
| Anti-inflammatory | PDE4 Inhibition | Phosphodiesterase 4 (PDE4) |
| Neuroprotective | Protection against Neurotoxicity | 6-OHDA-induced neurotoxicity model |
| Neuroprotective | Antioxidant Activity | Glutathione (GSH) levels, Lipid peroxidation |
Antimicrobial Activity Potential (General Pyrrolopyridine Class)
The pyrrolopyridine scaffold has emerged as a promising framework in the quest for new antimicrobial agents. researchgate.netnih.gov Compounds derived from this core structure have demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi. researchgate.net
The antibacterial properties of pyrrolopyridine derivatives have been observed against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain derivatives have shown notable activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com The mechanism of action for these compounds can vary, with some targeting essential bacterial enzymes or cellular processes. For example, some derivatives have been designed to inhibit L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme crucial for the synthesis of the bacterial cell wall. researchgate.net
In addition to their antibacterial effects, several pyrrolopyridine derivatives have also exhibited potent antifungal activity. researchgate.net They have been tested against various fungal species, including Candida species and Aspergillus niger, showing promise for the development of new antifungal treatments. researchgate.net
The versatility of the pyrrolopyridine scaffold allows for the synthesis of a wide range of derivatives with diverse antimicrobial profiles. researchgate.net Natural products containing the related pyrrolamide structure, for example, are known to bind to DNA and exhibit antibacterial and antiviral effects. nih.gov
The table below summarizes the antimicrobial potential of the general pyrrolopyridine class.
| Activity | Target Organisms | Examples of Target Strains |
| Antibacterial | Gram-positive and Gram-negative bacteria | Staphylococcus aureus, Escherichia coli, Bacillus subtilis |
| Antifungal | Fungi | Candida albicans, Aspergillus niger |
Antiviral Activity Potential (General Pyrrolopyridine Class)
The pyrrolopyridine scaffold is a recognized pharmacophore in the development of antiviral agents. researchgate.netmdpi.com Derivatives of this heterocyclic system have shown inhibitory activity against a range of viruses, highlighting their potential as broad-spectrum antiviral drugs. nih.gov
One of the key areas where pyrrolopyridine derivatives have shown promise is in the treatment of human immunodeficiency virus (HIV). mdpi.com For instance, certain pyrrolo[3,4-c]pyridine derivatives have demonstrated significant anti-HIV-1 activity by inhibiting viral replication. mdpi.com
Beyond HIV, the antiviral potential of this class of compounds extends to other viruses. The structural features of the pyrrolopyridine nucleus make it a suitable backbone for designing molecules that can interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly of new viral particles. mdpi.com
The development of new antiviral compounds is a critical area of research, particularly with the emergence of new and drug-resistant viral strains. The versatility of the pyrrolopyridine scaffold allows for the creation of large libraries of compounds that can be screened for activity against a wide variety of viral targets. mdpi.com
The table below provides an overview of the antiviral potential of the general pyrrolopyridine class.
| Virus | Activity | Example Derivative Class |
| Human Immunodeficiency Virus (HIV) | Inhibition of viral replication | Pyrrolo[3,4-c]pyridine derivatives |
Applications in Materials Science
Currently, there is limited specific information available in the searched literature regarding the direct applications of "this compound" in the field of materials science.
Computational and Theoretical Studies in 7 Methyl 1h Pyrrolo 2,3 C Pyridine Research
Molecular Modeling and Docking Simulations for Target Engagement
Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein. This approach is crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.
The prediction of ligand-protein binding interactions is a cornerstone of rational drug design. Computational methods allow researchers to screen virtual libraries of compounds against a protein target to identify those with a high probability of binding. For the 7-azaindole (B17877) class of compounds, to which 7-methyl-1H-pyrrolo[2,3-c]pyridine belongs, these predictions are vital.
Studies on 7-azaindole derivatives have demonstrated their potential as inhibitors of various protein kinases, which are important targets in cancer therapy. pharmablock.com The 7-azaindole scaffold can form key hydrogen bonding interactions with the hinge region of the kinase active site. pharmablock.com Molecular docking studies on novel 7-azaindole derivatives have been used to screen for compounds with strong interactions with targets like the colony-stimulating factor 1 receptor (CSF-1R). nih.gov For instance, a derivative, compound P1, was identified through molecular docking as having a strong interaction with CSF-1R. nih.gov
In the context of viral diseases, molecular docking has been employed to identify 7-azaindole derivatives that can disrupt the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov These simulations predict the formation of stable, non-covalent interactions, such as hydrogen bonds and pi-cation interactions, with key residues at the binding interface. nih.gov
| Computational Technique | Application in Azaindole Research | Key Findings |
| Molecular Docking | Identification of kinase inhibitors | The 7-azaindole scaffold forms crucial hydrogen bonds with the kinase hinge region. pharmablock.com |
| Molecular Docking | Screening for CSF-1R inhibitors | Compound P1 showed strong predicted interaction with the receptor. nih.gov |
| Molecular Docking | Targeting SARS-CoV-2 spike protein-hACE2 interaction | Derivatives can form stable non-covalent bonds with key interface residues. nih.gov |
Beyond just predicting binding, molecular docking simulations provide detailed insights into the specific orientation and interactions of a ligand within a protein's binding site. This "binding mode" elucidation is critical for optimizing the ligand's structure to enhance its potency and selectivity.
For 7-azaindole derivatives, docking studies have revealed how different substituents on the core scaffold can influence binding. For example, in the study of Cdc7 kinase inhibitors, modeling confirmed the azaindole motif as the hinge binder, while weaker hydrophobic interactions with certain residues led to reduced inhibition. acs.org This highlights the importance of specific substitutions for optimal target engagement. acs.org
In research on SARS-CoV-2, docking and subsequent molecular dynamics simulations of the derivative ASM-7 showed it binding stably at the S1-RBD-hACE2 interface. nih.gov The 7-azaindole hydrogen was predicted to form a hydrogen bond with the backbone of ASP30 of hACE2, while other parts of the molecule engaged in pi-pi and pi-cation interactions with residues on both the spike protein and the ACE2 receptor. nih.gov
| Compound Class | Target Protein | Predicted Key Interactions |
| 7-Azaindole Derivatives | Cdc7 Kinase | Hinge binding via the azaindole motif; hydrophobic interactions. acs.org |
| ASM-7 (7-Azaindole derivative) | SARS-CoV-2 S1-RBD-hACE2 | Hydrogen bond with ASP30 (hACE2); pi-pi and pi-cation interactions with S1-RBD and hACE2 residues. nih.gov |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. This model then serves as a template for designing new molecules with improved activity. For azaindole-based compounds, this technique is instrumental in guiding the synthesis of more potent and selective inhibitors. For instance, 3D QSAR and molecular docking studies have been reported for azaindole derivatives targeting Aurora kinases, which are crucial in cell cycle regulation. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods simulate the movement of atoms and molecules over time, providing insights into the stability of binding poses and the flexibility of both the ligand and the protein.
MD simulations have been used to study the stability of 7-azaindole derivatives at their target sites. For the SARS-CoV-2 inhibitor ASM-7, a 100 ns MD simulation confirmed that the compound remained stably bound at the S1-RBD-hACE2 interface. nih.gov The simulations also revealed that the binding of ASM-7 induced conformational changes in both the spike protein and the ACE2 receptor, which in turn decreased their binding affinity. nih.gov Such dynamic studies are crucial for validating docking results and understanding the allosteric effects of ligand binding.
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of molecules. These methods can be used to calculate properties like orbital energies, charge distributions, and reaction mechanisms.
In the context of 7-azaindole synthesis, DFT simulations have been used to elucidate the mechanism of Rh(III)-catalyzed reactions. rsc.org These calculations have shed light on the role of additives like silver in the catalytic cycle and have helped to understand the electronic reorganization that occurs during key reaction steps. rsc.org Such theoretical investigations are not only crucial for optimizing synthetic routes but also for designing new catalysts and predicting their reactivity. rsc.org
Preclinical Assessment and Translational Potential of 7 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
In Vitro Pharmacological Characterization
The initial stages of preclinical assessment involve a thorough in vitro characterization to determine the potency and mechanism of action of new chemical entities. For 7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, these studies have centered on their activity as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists and as potassium-competitive acid blockers (P-CABs).
Receptor Binding Assays for mGluR5 Antagonism
The metabotropic glutamate receptor 5 (mGluR5) is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. Derivatives of 7-azaindole (B17877) are being investigated as allosteric modulators of this receptor. The primary method to quantify the binding affinity of these compounds is through competitive radioligand binding assays.
These assays typically utilize membranes prepared from cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to express the mGluR5 receptor. nih.gov A radiolabeled ligand with known high affinity for the allosteric site on the receptor, such as [³H]methoxyPEPy, is incubated with the cell membranes. nih.gov The this compound derivatives are then added at varying concentrations to compete with the radioligand for binding to the receptor. The displacement of the radioligand is measured, allowing for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) for the test compound. This provides a quantitative measure of the derivative's potency at the mGluR5 receptor. nih.gov Compounds identified as potent negative allosteric modulators (NAMs) in these assays are then advanced to functional and in vivo studies. nih.gov
Enzyme Assays for P-CAB Activity
A significant area of investigation for 1H-pyrrolo[2,3-c]pyridine derivatives has been their potent activity as potassium-competitive acid blockers (P-CABs), which inhibit the final step of gastric acid secretion. nih.govnih.gov This is achieved by targeting the gastric H⁺,K⁺-ATPase, the proton pump of the stomach's parietal cells.
The in vitro inhibitory activity of these compounds is determined using enzyme assays with H⁺,K⁺-ATPase isolated from sources like porcine or rabbit gastric mucosa. nih.govnih.gov In these assays, the K⁺-stimulated ATPase activity is measured in the presence of various concentrations of the pyrrolopyridine derivatives. The inhibition of this activity allows for the determination of IC₅₀ values, indicating the compound's potency. For instance, studies on a series of 1H-pyrrolo[2,3-c]pyridine derivatives identified compounds with potent inhibitory activity, with some exhibiting IC₅₀ values in the nanomolar range. nih.gov
Below is a table summarizing the in vitro H⁺,K⁺-ATPase inhibitory activity for representative 1H-pyrrolo[2,3-c]pyridine derivatives.
| Compound | Substituent (R) | H⁺,K⁺-ATPase IC₅₀ (nM) |
| 14f | Complex Amine | 28 |
| 14g | Complex Amine | 29 |
| Example 1 | Amine Derivative | Potent (Specific value not disclosed) |
| Example 2 | Amine Derivative | Potent (Specific value not disclosed) |
This table is based on data reported for 1H-pyrrolo[2,3-c]pyridine derivatives. nih.govnih.gov
Cell-Based Functional Assays to Assess Efficacy and Pathway Modulation
Beyond target binding and enzyme inhibition, cell-based functional assays are crucial for understanding how this compound derivatives affect cellular pathways and to confirm their efficacy in a more biologically relevant context.
For derivatives targeting neurological pathways, such as Orai channel inhibitors for inflammatory conditions, functional assays are performed using cell lines like Jurkat T-cells. nih.gov These assays can measure the inhibition of downstream signaling events, such as the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov Similarly, for derivatives investigated for anticancer properties through kinase inhibition, cell-based assays are used to evaluate anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.gov
The table below illustrates the functional activity of a representative 7-azaindole derivative in a cell-based assay.
| Compound | Assay Type | Cell Line | Endpoint Measured | IC₅₀ (nM) |
| 14d | Orai Channel Inhibition | Jurkat | IL-2 Production | 132 |
This table is based on data for a 7-azaindole derivative. researchgate.net
In Vivo Efficacy and Proof-of-Concept Studies
Following successful in vitro characterization, promising compounds are advanced to in vivo studies using animal models to establish proof-of-concept and assess their efficacy in a whole-organism system.
Animal Models for Gastric Acid Secretion Inhibition
The in vivo efficacy of 1H-pyrrolo[2,3-c]pyridine derivatives as P-CABs has been demonstrated in animal models of gastric acid secretion. nih.gov These studies typically employ rat models, such as Sprague-Dawley rats, where gastric acid output can be measured following stimulation by agents like histamine. The ability of the test compounds to inhibit this stimulated acid secretion provides a clear measure of their in vivo potency and duration of action. Research has shown that derivatives of 1H-pyrrolo[2,3-c]pyridine exhibit excellent inhibitory activity in these in vivo models, confirming their potential as promising lead compounds for the treatment of acid-related disorders. nih.gov
Animal Models for Neurological and Psychiatric Conditions
The translational potential of 7-azaindole derivatives for neurological and psychiatric conditions is evaluated in a variety of animal models designed to mimic aspects of human diseases. nih.govmdpi.com For instance, the neuroprotective and anti-inflammatory properties of some derivatives have been demonstrated in in vivo models of HIV-1 associated neurocognitive disorders (HAND). nih.gov
Furthermore, derivatives acting as mGluR5 negative allosteric modulators have shown anxiolytic-like activity in rodent behavioral models of anxiety. nih.gov For inflammatory conditions with a neurological component, such as asthma, an ovalbumin-induced rat model of allergic inflammation has been used to show that 7-azaindole derivatives can inhibit airway cell infiltration, demonstrating in vivo anti-inflammatory efficacy. nih.gov These models are crucial for establishing a compound's potential to treat complex diseases of the central nervous system.
Future Research Directions and Unexplored Therapeutic Avenues for the this compound Scaffold
The scientific literature does not currently outline specific future research directions or unexplored therapeutic avenues for the this compound scaffold. Its parent compound, 1H-pyrrolo[2,3-c]pyridine, is available commercially, and synthetic methods for related structures have been developed, suggesting that the scaffold is accessible for investigation. sigmaaldrich.comenamine.net However, without initial screening data or identification of a biological target, its therapeutic potential remains undefined. The broader class of pyrrolopyridines has been investigated for a wide range of diseases, including cancer and inflammatory conditions, but these avenues have not been specifically linked to the this compound core. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. [Basic] What are the foundational synthetic routes for 7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, and how is purity validated?
- Methodological Answer : Common approaches include alkylation using NaH/MeI in THF (0°C to room temperature) and nitration with HNO₃ under controlled conditions . Purification often involves silica gel column chromatography (e.g., DCM/EA gradients). Purity is validated via ¹H/¹³C NMR, HPLC (>95% purity), and HRMS for molecular confirmation .
Q. [Basic] How are structural features of pyrrolo[2,3-c]pyridine derivatives characterized experimentally?
- Methodological Answer : X-ray diffraction (e.g., high-resolution at 100 K) resolves covalent bonding patterns and hydrogen-bonding interactions. Complemented by IR spectroscopy for functional groups and DFT calculations (e.g., BLYP level) to analyze HOMO-LUMO gaps (e.g., 3.59 eV in 4-chloro derivatives) .
Advanced Research Questions
Q. [Advanced] How can gold-catalyzed intramolecular hydroarylation optimize pyrrolo[2,3-c]pyridine synthesis?
- Methodological Answer : Au catalysis enables regioselective cyclization of N-alkynyl-pyrrole-2-carboxamides. Key parameters include solvent choice (dioxane/water mixtures), alkyne substituent effects, and temperature (e.g., 105°C). Yields improve with Pd(PPh₃)₄ and K₂CO₃ in cross-coupling steps .
Q. [Advanced] What strategies resolve contradictions in synthetic yields for pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Older methods (e.g., Madelung cyclization) yield ~22%, while modern catalytic routes (Au, Pd) achieve >50% . Validate via comparative kinetic studies and scale-up trials. Use LC-MS to track side products and optimize stoichiometry (e.g., Selectfluor® for fluorination) .
Q. [Advanced] How do substituents influence the antioxidant or antitumor activity of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Electron-withdrawing groups (Cl, NO₂) enhance antioxidant activity (IC₅₀: 223–252 µM via DPPH assays), while electron-donating groups (CH₃, OCH₃) reduce efficacy . For antitumor activity, thiazole-linked derivatives (e.g., compound 3f) inhibit CDK1, induce caspase-dependent apoptosis, and reduce survivin phosphorylation (Thr34) in mesothelioma models .
Q. [Advanced] What computational approaches predict structure-activity relationships (SAR) for pyrrolo[2,3-c]pyridine scaffolds?
- Methodological Answer : 3D-QSAR models correlate steric/electronic descriptors (e.g., logP, polarizability) with biological activity. Pharmacophore mapping identifies critical features like hydrogen-bond acceptors and aromatic rings. Validate using leave-one-out cross-validation (e.g., q² > 0.6) .
Q. [Advanced] How do proton pump inhibition (PPI) and kinase inhibition mechanisms coexist in pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Derivatives like ABBV-744 exhibit noncompetitive P2Y6R antagonism (calcium transient assays) while enhancing P2Y1R activity. Dual mechanisms are probed via GTPγS binding assays and molecular docking to identify allosteric binding sites .
Q. [Advanced] What methodologies assess intermolecular interactions in pyrrolo[2,3-c]pyridine crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
